5-Nitrobenzene-1,2,3-tricarboxylic acid
Overview
Description
5-Nitrobenzene-1,2,3-tricarboxylic acid is an organic compound with the chemical formula C9H5NO8 . It is a colorless crystal or light yellow crystal . It is a derivative of benzenetricarboxylic acid, which is a group of chemical compounds that are tricarboxylic derivatives of benzene .
Synthesis Analysis
5-Nitro-1,2,3-benzenetricarboxylic acid can be synthesized by nitration of benzene tricarboxylic acid . The specific steps involve dissolving benzene tricarboxylic acid in sulfuric acid, adding nitric acid dropwise slowly, obtaining a precipitate after the reaction, and obtaining the target product by washing the precipitate .Chemical Reactions Analysis
While specific chemical reactions involving 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that benzenetricarboxylic acid derivatives can participate in various chemical reactions. For instance, they can be used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in fields such as gas storage, sensing, catalysis, and drug delivery .Physical And Chemical Properties Analysis
5-Nitrobenzene-1,2,3-tricarboxylic acid has a density of 1.8±0.1 g/cm3, a boiling point of 546.4±50.0 °C at 760 mmHg, and a flash point of 240.4±18.6 °C . Its solubility in water is low, but it is soluble in acid and alkali solutions .Scientific Research Applications
Enhanced Catalytic Ozonation
A study by Zhao, Ma, and Zhai (2010) explored the degradation of nitrobenzene in aqueous solutions, using ultrasound with different orthogonal dual frequencies in catalytic ozonation. The study revealed that the introduction of ultrasound enhances the degradation efficiency compared to ozonation or ultrasound alone. This process involved hydroxyl radical oxidation, with 5-nitrobenzene-1,2,3-tricarboxylic acid being one of the byproducts identified. The research demonstrates the potential application of 5-nitrobenzene-1,2,3-tricarboxylic acid in environmental remediation technologies, particularly in the degradation of harmful substances like nitrobenzene through advanced oxidation processes (Lei Zhao et al., 2010).
Electrophilic Aromatic Substitution
The kinetics and products of aromatic nitrations, including reactions involving substances like 1,2,3-trichlorobenzene and 1,3,5-trichloro-2-nitrobenzene, have been studied by Moodie and Stephens (1987). These reactions are key in understanding the behavior of compounds like 5-nitrobenzene-1,2,3-tricarboxylic acid in various chemical contexts, particularly in relation to electrophilic aromatic substitution processes. Such insights are crucial for the development of new synthetic pathways and the manipulation of aromatic compounds in chemical synthesis (R. B. Moodie & R. Stephens, 1987).
Photoreaction Studies
McIntyre, Coleman, and Wubbels (2004) investigated the photoreaction of nitrobenzenes, including derivatives like 3-CO2H and 3-OH, in concentrated hydrobromic acid. Their findings highlight the potential of using nitrobenzene derivatives, such as 5-nitrobenzene-1,2,3-tricarboxylic acid, in photoreaction studies. Such research could pave the way for novel applications in photochemistry and the development of new light-induced synthetic processes (Brian P. McIntyre et al., 2004).
Coordination Polymer Research
Yang, Cheng, Tu, and Wang (2013) synthesized and characterized a novel metal–organic framework using 5-nitrobenzene-1,2,3-tricarboxylic acid. This study exemplifies the application of 5-nitrobenzene-1,2,3-tricarboxylic acid in the field of coordination chemistry and materials science. The research into these metal-organic frameworks could have significant implications for the development of new materials with unique properties, such as in catalysis, gas storage, or as sensors (Yu-ting Yang et al., 2013).
Safety And Hazards
5-Nitrobenzene-1,2,3-tricarboxylic acid has low toxicity to the human body under general conditions, but it is still necessary to avoid inhalation and contact with skin, eyes, etc . When handling or using this compound, appropriate protective measures should be worn, such as gloves, protective glasses, and protective masks .
Future Directions
While specific future directions for 5-Nitrobenzene-1,2,3-tricarboxylic acid are not detailed in the retrieved information, it’s worth noting that MOFs, which can be synthesized using benzenetricarboxylic acid derivatives, have potential applications in various fields. These include targeted drug delivery of medicinal compounds and development for medicinal applications .
properties
IUPAC Name |
5-nitrobenzene-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO8/c11-7(12)4-1-3(10(17)18)2-5(8(13)14)6(4)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRNHRJGEAFKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560222 | |
Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1,2,3-benzenetricarboxylic acid | |
CAS RN |
3807-81-6 | |
Record name | 5-Nitrobenzene-1,2,3-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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